molecular formula C21H38O6 B102960 6-deoxyerythronolide B CAS No. 15797-36-1

6-deoxyerythronolide B

Katalognummer B102960
CAS-Nummer: 15797-36-1
Molekulargewicht: 386.5 g/mol
InChI-Schlüssel: HQZOLNNEQAKEHT-IBBGRPSASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-deoxyerythronolide B, also known as 6-dEB, is a macrolide compound that is produced by the bacterium Saccharopolyspora erythraea. This compound is a precursor to the antibiotic erythromycin, which is widely used in medicine. 6-dEB has been the subject of extensive research due to its potential applications in the pharmaceutical industry.

Wissenschaftliche Forschungsanwendungen

Structural Insights and Mechanistic Features

6-Deoxyerythronolide B, the macrocyclic aglycone of the antibiotic erythromycin, is synthesized by a polyketide synthase (PKS). Studies have revealed significant insights into its mechanistic features, emphasizing the roles of domain-domain interactions and interdomain movements in the structure and function of modular PKSs. These findings are pivotal for advanced biosynthetic engineering of complex polyketides (Khosla et al., 2007).

Architectures of Protein Assemblies

Research on the architectures of whole-module and bimodular proteins from the 6-deoxyerythronolide B synthase (DEBS) provides valuable insights. Using small-angle X-ray scattering analyses, a detailed understanding of the molecular envelope and interactions within these modules has been established (Edwards et al., 2014).

Chromosomal Localization and Production

Chromosomal engineering techniques have been used to localize DEBS genes in E. coli, creating new strains for the production of 6-deoxyerythronolide B. This approach highlights the success of integrating large genes into chromosomes for biosynthesis (Wang & Pfeifer, 2008).

Biosynthesis in Engineered Strains

The engineering of E. coli for the biosynthesis of complex polyketides like 6-deoxyerythronolide B showcases the potential of using genetically modified organisms for the production of natural products (Pfeifer et al., 2001).

Substrate Specificity Analysis

Investigations into the substrate specificity of individual modules of DEBS have revealed surprising similarities across modules, despite the diversity of their natural substrates. This research provides a deeper understanding of the enzyme’s evolutionary and protein engineering aspects (Wu et al., 2000).

Erythromycin Biosynthesis Programming

The programming of erythromycin biosynthesis by the modular DEBS has been a focal point of research, offering insights into the structural and biochemical functions of this multifunctional protein (Cane, 2010).

Creation of Polyketide Libraries

A three-plasmid system developed for the expression of DEBS facilitates the combinatorial biosynthesis of polyketides, highlighting the potential to produce novel natural products through this method (Xue et al., 1999).

Engineered Biosynthesis in Heterologous Host

The successful synthesis of 6-deoxyerythronolide B and its analogs in Streptomyces coelicolor through engineered biosynthesis represents a significant advancement in the field, indicating the potential for generating diverse polyketide libraries (Kao et al., 1994).

Eigenschaften

CAS-Nummer

15797-36-1

Produktname

6-deoxyerythronolide B

Molekularformel

C21H38O6

Molekulargewicht

386.5 g/mol

IUPAC-Name

(3R,4S,5R,6S,7S,9R,11R,12S,13R,14R)-14-ethyl-4,6,12-trihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione

InChI

InChI=1S/C21H38O6/c1-8-16-12(4)19(24)13(5)17(22)10(2)9-11(3)18(23)14(6)20(25)15(7)21(26)27-16/h10-16,18-20,23-25H,8-9H2,1-7H3/t10-,11+,12+,13+,14-,15-,16-,18+,19+,20+/m1/s1

InChI-Schlüssel

HQZOLNNEQAKEHT-IBBGRPSASA-N

Isomerische SMILES

CC[C@@H]1[C@@H]([C@@H]([C@H](C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O)C)C)C)O)C

SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)O)C)C)C)O)C

Kanonische SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)O)C)C)C)O)C

Synonyme

3,5,11-trihydroxyerythranolid-9-one
6-deoxyerythronolide B

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-deoxyerythronolide B
Reactant of Route 2
6-deoxyerythronolide B
Reactant of Route 3
6-deoxyerythronolide B
Reactant of Route 4
6-deoxyerythronolide B
Reactant of Route 5
6-deoxyerythronolide B
Reactant of Route 6
6-deoxyerythronolide B

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.